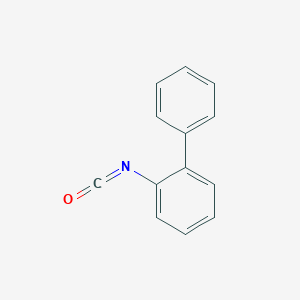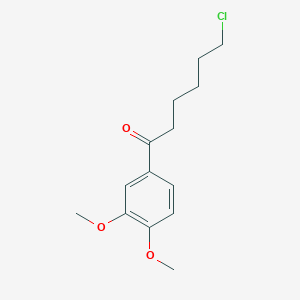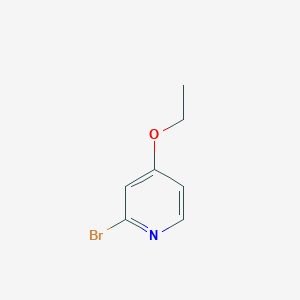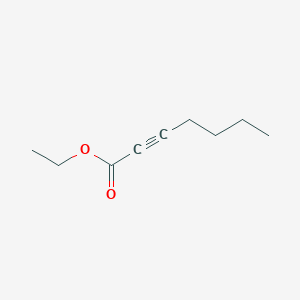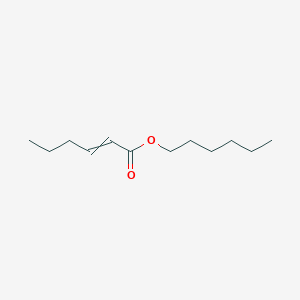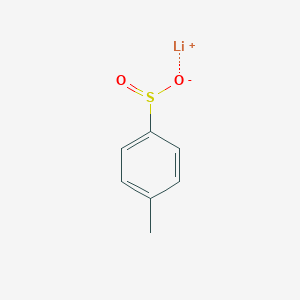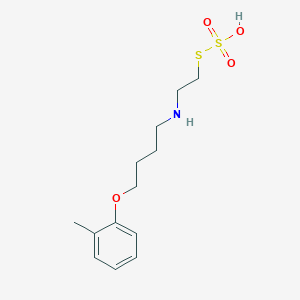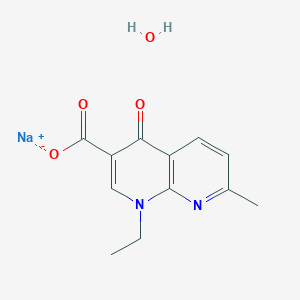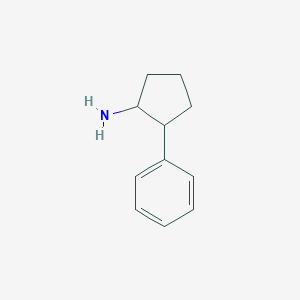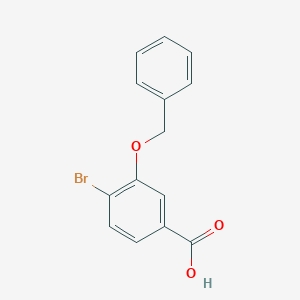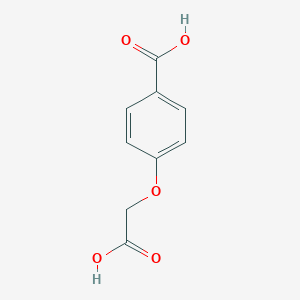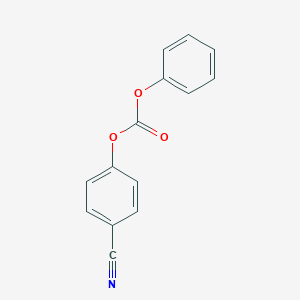
(4-Cyanophenyl) phenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyanophenyl) phenyl carbonate, also known as CPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPC is a white crystalline solid that is soluble in organic solvents and is used in various applications such as in the production of liquid crystal displays, electro-optic devices, and as a monomer in the synthesis of polymers.
作用机制
(4-Cyanophenyl) phenyl carbonate is a photoresponsive compound that undergoes a photochemical reaction when exposed to ultraviolet light. The mechanism of this reaction involves the formation of a carbamate intermediate, which then undergoes a rearrangement to form a cyclic carbonate. This reaction has potential applications in the production of photoresponsive materials and in the development of new photochemical reactions.
生化和生理效应
There is limited information on the biochemical and physiological effects of (4-Cyanophenyl) phenyl carbonate. However, studies have shown that (4-Cyanophenyl) phenyl carbonate has low toxicity and is not mutagenic or carcinogenic. (4-Cyanophenyl) phenyl carbonate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antimicrobial agents.
实验室实验的优点和局限性
(4-Cyanophenyl) phenyl carbonate has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to undergo photochemical reactions. However, (4-Cyanophenyl) phenyl carbonate has some limitations, including its low solubility in water and its sensitivity to moisture and air.
未来方向
There are several future directions for research on (4-Cyanophenyl) phenyl carbonate. One potential direction is the development of new photoresponsive materials using (4-Cyanophenyl) phenyl carbonate. Another potential direction is the use of (4-Cyanophenyl) phenyl carbonate in the production of new antimicrobial agents. Additionally, (4-Cyanophenyl) phenyl carbonate could be used as a cross-linking agent in the production of new hydrogels for tissue engineering applications. Further research is needed to fully understand the potential applications of (4-Cyanophenyl) phenyl carbonate in scientific research.
合成方法
The synthesis of (4-Cyanophenyl) phenyl carbonate involves the reaction of phenyl chloroformate with 4-cyanophenol in the presence of a base catalyst such as triethylamine. The reaction takes place at room temperature and produces (4-Cyanophenyl) phenyl carbonate as a white crystalline solid with a yield of up to 85%. The purity of the final product can be further improved by recrystallization.
科学研究应用
(4-Cyanophenyl) phenyl carbonate has been extensively studied in scientific research due to its unique properties such as its ability to undergo photochemical reactions and its potential as a liquid crystal material. (4-Cyanophenyl) phenyl carbonate has been used in the synthesis of various polymers such as poly(ethylene glycol) (PEG)-based polymers, which have been used in drug delivery systems. (4-Cyanophenyl) phenyl carbonate has also been used as a cross-linking agent in the production of hydrogels, which have potential applications in tissue engineering.
属性
CAS 编号 |
17175-15-4 |
|---|---|
产品名称 |
(4-Cyanophenyl) phenyl carbonate |
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
(4-cyanophenyl) phenyl carbonate |
InChI |
InChI=1S/C14H9NO3/c15-10-11-6-8-13(9-7-11)18-14(16)17-12-4-2-1-3-5-12/h1-9H |
InChI 键 |
NDAZHUOVVOFBHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



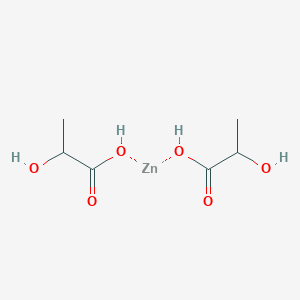
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
